

Application Note: 3-(3-Chlorophenyl)propanamide in Agrochemical Discovery

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491

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Executive Summary

3-(3-Chlorophenyl)propanamide (3-CPPA) represents a critical "privileged scaffold" in modern agrochemical research. Structurally positioned between simple phenyl-aliphatics and complex fungicidal classes (such as Carboxylic Acid Amides - CAAs and Succinate Dehydrogenase Inhibitors - SDHIs), 3-CPPA serves a dual purpose:

- **High-Value Intermediate:** It is a direct precursor to 3-(3-chlorophenyl)propylamines, a moiety found in morpholine fungicides (e.g., Fenpropimorph analogs).
- **Lead Scaffold:** The hydrocinnamide backbone exhibits intrinsic antifungal and herbicidal potential, acting as a template for structure-activity relationship (SAR) optimization.

This guide details the physicochemical handling, synthetic utility, and biological screening protocols for 3-CPPA, designed for researchers optimizing next-generation crop protection agents.

Chemical Identity & Physicochemical Profile

Understanding the stability and solubility of 3-CPPA is prerequisite for successful formulation and assay development.

Property	Specification	Relevance to Research
IUPAC Name	3-(3-Chlorophenyl)propanamide	Official nomenclature for regulatory filing.
Structure	$\text{Cl-C}_6\text{H}_4\text{-CH}_2\text{-CH}_2\text{-C(=O)NH}_2$	Meta-chloro substitution enhances lipophilicity and metabolic stability against ring oxidation.
Molecular Weight	183.63 g/mol	Low MW allows for extensive derivatization while adhering to "Lipinski-like" rules for agrochemicals.
LogP (Est.)	1.8 – 2.2	Ideal range for systemic xylem transport in plants (phloem mobility often requires $\text{LogP} < 1$).
Solubility	Low in water; High in DMSO, MeOH, Acetone	Requires solvent carriers (e.g., DMSO) for biological assays.
Stability	Hydrolytically stable at pH 5–8	Suitable for soil application studies; hydrolyzes to acid in strong base/acid.

Application I: Synthetic Utility & Pathway Engineering

3-CPPA is not merely an endpoint; it is a "chemical hub." Its primary value lies in its conversion to more complex active ingredients (AIs).

A. Reduction to Propylamines (Fungicide Precursors)

The reduction of the amide carbonyl yields 3-(3-chlorophenyl)propylamine. This amine motif is critical for synthesizing sterol biosynthesis inhibitors (SBIs).

- Mechanism: The propyl chain provides the necessary flexibility for the inhibitor to fit into the active site of enzymes like

-reductase or

-isomerase.

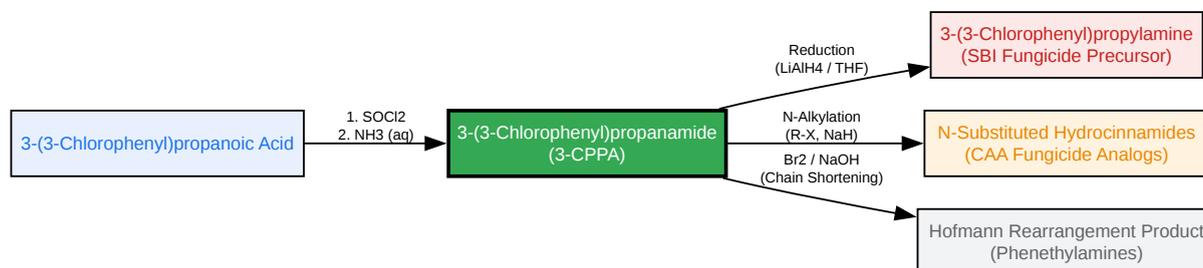
- Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.

B. Nitrogen Functionalization (CAA Analogs)

Alkylation or arylation of the amide nitrogen generates N-substituted hydrocinnamides, which mimic the structure of mandelamide fungicides (e.g., Mandipropamid).

- Goal: Enhance affinity for cellulose synthase (in Oomycetes) or mitochondrial complexes.

Visualization: The 3-CPPA Synthetic Tree



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Figure 1: Synthetic divergence from 3-CPPA. The compound serves as a pivot point for accessing amine-based fungicides (Product A) or amide-based Oomycete inhibitors (Product B).

Application II: Biological Screening Protocol

Researchers use 3-CPPA to establish baseline activity for the "phenyl-propyl-amide" pharmacophore. The following protocol describes the Poisoned Food Technique, the industry standard for determining EC₅₀ values against phytopathogenic fungi.

Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine the effective concentration (EC₅₀) of 3-CPPA against *Botrytis cinerea* (Grey Mold) and *Rhizoctonia solani* (Sheath Blight).

Materials:

- Compound: **3-(3-Chlorophenyl)propanamide** (>98% purity).
- Solvent: Dimethyl sulfoxide (DMSO).^[1]
- Media: Potato Dextrose Agar (PDA).
- Pathogens: Active mycelial plugs (5 mm) from 5-day old cultures.

Step-by-Step Methodology:

- Stock Preparation:
 - Dissolve 18.4 mg of 3-CPPA in 1 mL DMSO to create a 100 mM Stock Solution.
 - Note: Ensure complete solubilization; sonicate if necessary.
- Media Tempering:
 - Autoclave PDA media and cool to 50°C in a water bath.
 - Critical: Do not add compound above 55°C to prevent thermal degradation or volatilization.
- Amended Plate Preparation:
 - Add Stock Solution to molten PDA to achieve final concentrations: 0, 6.25, 12.5, 25, 50, 100 µM.
 - Maintain DMSO concentration < 0.5% v/v in all plates (including control) to avoid solvent toxicity artifacts.
 - Pour 20 mL per Petri dish (90 mm). Allow to solidify.
- Inoculation:

- Use a sterile cork borer (5 mm) to excise mycelial plugs from the margin of an actively growing fungal colony.
- Place one plug (mycelium side down) in the center of each amended plate.
- Replication: Triplicate plates for each concentration.
- Incubation & Measurement:
 - Incubate at 25°C in the dark.
 - Measure colony diameter (mm) daily until the control plates reach the edge (typically 3–5 days).
- Data Analysis:
 - Calculate Percent Inhibition (
$$\frac{D_{\text{control}} - D_{\text{treated}}}{D_{\text{control}} - 5} \times 100$$
):
Where
 D_{control} = diameter of control (mm),
 D_{treated} = diameter of treated (mm), and 5 mm is the plug diameter.
 - Determine EC₅₀ using Log-Probit analysis.

Mechanistic Context: Why This Scaffold?

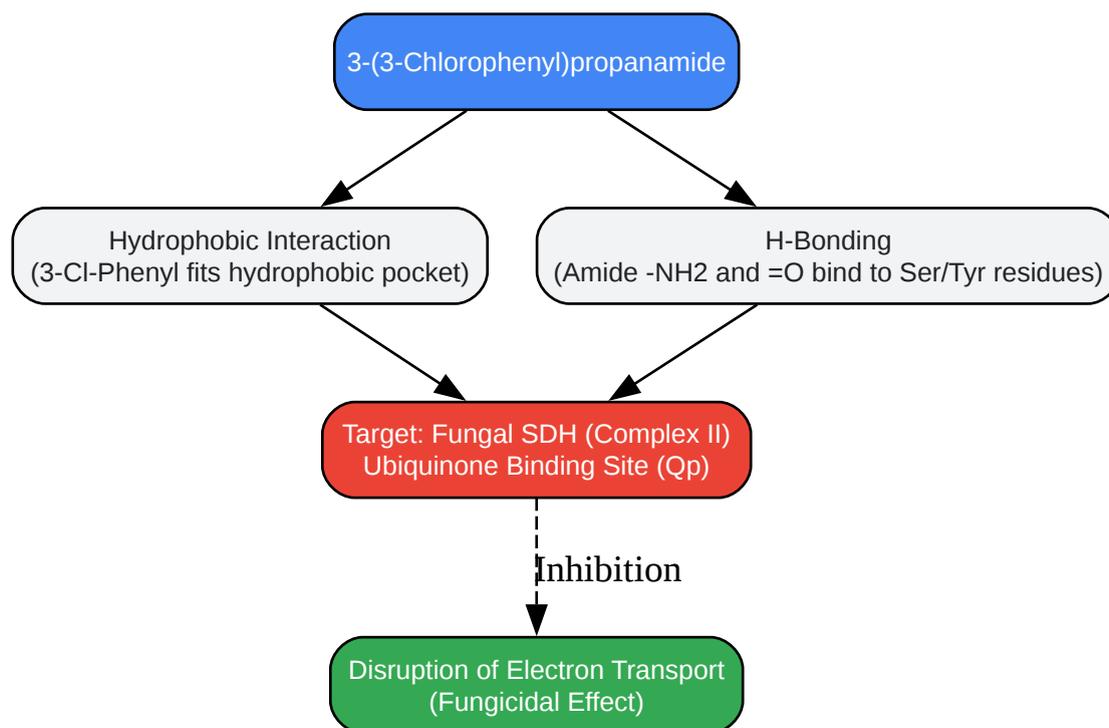
The **3-(3-chlorophenyl)propanamide** structure is not chosen at random. It probes specific interactions within fungal targets.

Mode of Action Hypothesis[2][3][4]

- The 3-Chloro Group: Increases lipophilicity and provides steric bulk that may fill hydrophobic pockets in the target enzyme (e.g., Complex II).
- The Linker (Propyl Chain): The two-carbon spacer (between phenyl and carbonyl) allows the phenyl ring to rotate, potentially adopting a "bent" conformation required for binding to the Qp

site of Succinate Dehydrogenase (SDH).

- The Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the ubiquinone ring's carbonyls.



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Figure 2: Hypothesized binding mode of 3-CPPA within the fungal SDH complex. The scaffold mimics the ubiquinone tail and headgroup.

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